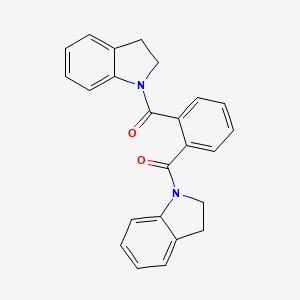
N-(6-methyl-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, commonly referred to as MTIQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTIQ is a heterocyclic compound that contains a quinoline ring, a pyridine ring, and a thiophene ring, which gives it unique properties that make it an attractive candidate for use in various research applications.
Mecanismo De Acción
The exact mechanism of action of MTIQ is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MTIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MTIQ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, and it has been shown to induce apoptosis in cancer cells. MTIQ has also been shown to have anti-inflammatory properties, and it has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTIQ in lab experiments is its potent anti-cancer properties. This makes it an attractive candidate for use in cancer research, as it has the potential to be developed into a new cancer treatment. However, there are also some limitations to using MTIQ in lab experiments. For example, it can be difficult to obtain large quantities of MTIQ, and it can be expensive to synthesize.
Direcciones Futuras
There are a number of future directions for research on MTIQ. One area of research is to further investigate its anti-cancer properties and to explore its potential as a new cancer treatment. Another area of research is to investigate its potential as an anti-inflammatory agent, as well as its potential as an antimicrobial agent. Additionally, further studies are needed to better understand the mechanism of action of MTIQ and to identify any potential side effects or toxicity.
Aplicaciones Científicas De Investigación
MTIQ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that MTIQ has potent anti-cancer properties, and it has been shown to be effective against a variety of different types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-6-5-9-20(22-13)24-21(25)16-12-18(19-11-10-14(2)26-19)23-17-8-4-3-7-15(16)17/h3-12H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFSCOYPLHQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide](/img/structure/B3554804.png)
![N-[2-(aminocarbonyl)phenyl]-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B3554812.png)


![methyl 5-(aminocarbonyl)-2-[(3-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3554837.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3554841.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3554842.png)
![isopropyl 2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3554862.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3554866.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B3554890.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3554913.png)
![N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554915.png)